molecular formula C11H17NO4Si B15066196 N-(3-(Trimethoxysilyl)phenyl)acetamide CAS No. 823234-87-3

N-(3-(Trimethoxysilyl)phenyl)acetamide

Cat. No.: B15066196
CAS No.: 823234-87-3
M. Wt: 255.34 g/mol
InChI Key: ISSUVKPOXOWYKC-UHFFFAOYSA-N
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Description

N-(3-(Trimethoxysilyl)phenyl)acetamide: is a chemical compound with the molecular formula C11H17NO4Si and a molecular weight of 255.34 g/mol . This compound is characterized by the presence of a trimethoxysilyl group attached to a phenyl ring, which is further connected to an acetamide group. It is commonly used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Trimethoxysilyl)phenyl)acetamide typically involves the reaction of 3-aminophenyltrimethoxysilane with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Aminophenyltrimethoxysilane+Acetic AnhydrideThis compound+Acetic Acid\text{3-Aminophenyltrimethoxysilane} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} 3-Aminophenyltrimethoxysilane+Acetic Anhydride→this compound+Acetic Acid

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: N-(3-(Trimethoxysilyl)phenyl)acetamide undergoes various chemical reactions, including:

    Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.

    Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.

    Substitution: The acetamide group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in aqueous or alcoholic solutions under acidic or basic conditions.

    Condensation: Often facilitated by heating or using catalysts such as acids or bases.

    Substitution: Requires nucleophilic reagents and may be conducted under mild to moderate temperatures.

Major Products:

Scientific Research Applications

Chemistry: N-(3-(Trimethoxysilyl)phenyl)acetamide is used as a precursor for the synthesis of functionalized silanes and siloxanes. It is also employed in the modification of surfaces to enhance adhesion properties.

Biology: In biological research, this compound is utilized for the immobilization of biomolecules on silica-based surfaces, aiding in the development of biosensors and diagnostic tools.

Medicine: While not directly used as a drug, this compound is involved in the preparation of drug delivery systems and biocompatible coatings for medical devices.

Industry: Industrially, it is used as a coupling agent to improve the compatibility between organic and inorganic materials in composite materials. It also finds applications in the production of adhesives, sealants, and coatings .

Mechanism of Action

The mechanism of action of N-(3-(Trimethoxysilyl)phenyl)acetamide primarily involves its ability to form strong covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This property is exploited in surface modification and adhesion enhancement applications .

Comparison with Similar Compounds

  • N-(3-(Trimethoxysilyl)propyl)ethylenediamine
  • N-(3-(Trimethoxysilyl)propyl)aniline
  • (3-Aminopropyl)trimethoxysilane

Comparison: N-(3-(Trimethoxysilyl)phenyl)acetamide is unique due to the presence of the phenyl ring, which imparts distinct chemical properties compared to its aliphatic counterparts. The phenyl ring enhances the compound’s stability and reactivity, making it suitable for specific applications where aromatic characteristics are desired .

Properties

CAS No.

823234-87-3

Molecular Formula

C11H17NO4Si

Molecular Weight

255.34 g/mol

IUPAC Name

N-(3-trimethoxysilylphenyl)acetamide

InChI

InChI=1S/C11H17NO4Si/c1-9(13)12-10-6-5-7-11(8-10)17(14-2,15-3)16-4/h5-8H,1-4H3,(H,12,13)

InChI Key

ISSUVKPOXOWYKC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)[Si](OC)(OC)OC

Origin of Product

United States

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